

"Methyl 2-fluoroisonicotinate" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-fluoroisonicotinate

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An In-Depth Technical Guide to Methyl 2-fluoroisonicotinate

Abstract: This document provides a comprehensive technical overview of **Methyl 2-fluoroisonicotinate** (CAS No. 455-69-6), a key fluorinated pyridine derivative. It details the compound's fundamental physical and chemical properties, spectroscopic characteristics, and reactivity profile. Furthermore, this guide explores its synthesis, primary applications as a versatile building block in medicinal chemistry and drug discovery, and essential safety and handling protocols. The inclusion of a fluorine atom and a methyl ester group on the isonicotinate scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate for developing novel pharmaceuticals and agrochemicals. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Introduction to Methyl 2-fluoroisonicotinate

Overview and Strategic Importance

Methyl 2-fluoroisonicotinate is a specialized heterocyclic compound that has garnered significant interest in synthetic organic chemistry. Its structure, which combines a pyridine ring with a strategically placed fluorine atom and a methyl ester functional group, makes it a highly valuable intermediate. The presence of fluorine, in particular, is a critical feature. In the context of drug design, fluorination can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.^{[1][2]} Similarly, the methyl ester provides a reactive handle for further chemical modifications, such

as hydrolysis to the corresponding carboxylic acid or amidation to form a wide range of derivatives.

Chemical Structure and Nomenclature

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are positioned as follows:

- A fluoro group (-F) at position 2.
- A methoxycarbonyl group (-COOCH₃) at position 4.

This arrangement leads to its systematic IUPAC name: Methyl 2-fluoropyridine-4-carboxylate.

- CAS Number: 455-69-6[3][4][5]
- Molecular Formula: C₇H₆FNO₂[3][4]
- Molecular Weight: 155.13 g/mol [3][4][6]

Caption: Chemical structure of **Methyl 2-fluoroisonicotinate**.

Physicochemical Properties

The physical state and solubility parameters of a compound are critical for designing reaction conditions and purification protocols.

General Properties

The key physicochemical data for **Methyl 2-fluoroisonicotinate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	455-69-6	[3][4][5]
Molecular Formula	C ₇ H ₆ FNO ₂	[3][4]
Molecular Weight	155.13 g/mol	[3][4][6]
Appearance	Colorless to light yellow solid-liquid mixture or liquid	[3][5]
Boiling Point	82-85 °C @ 8 Torr	[3][5]
Density	1.251 g/mL at 25 °C	[3][5]
Refractive Index	n ₂₀ /D 1.488	[3]
Flash Point	93.3 °C	[5]
pKa (Predicted)	-2.54 ± 0.10	[3]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[3][4]

Spectroscopic Data Interpretation

While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are essential for quality control and reaction monitoring.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The spectrum should display three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and ester groups. A singlet corresponding to the three protons of the methyl ester group would be expected around 3.9-4.0 ppm.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will show seven unique carbon signals. The carbon attached to the fluorine (C2) will appear as a doublet due to C-F coupling. Other notable signals include the ester carbonyl carbon (~164 ppm), the methyl carbon (~53 ppm), and the remaining four carbons of the pyridine ring.

- IR (Infrared Spectroscopy): Key absorption bands would be a strong C=O stretch for the ester group (typically 1720-1740 cm^{-1}), a C-F stretch (around 1200-1300 cm^{-1}), and characteristic C=C and C=N stretching vibrations from the aromatic pyridine ring (1400-1600 cm^{-1}).
- MS (Mass Spectrometry): The molecular ion peak (M^+) would be observed at an m/z of 155. Common fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$, M-31) or the entire methoxycarbonyl group ($-\text{COOCH}_3$, M-59).

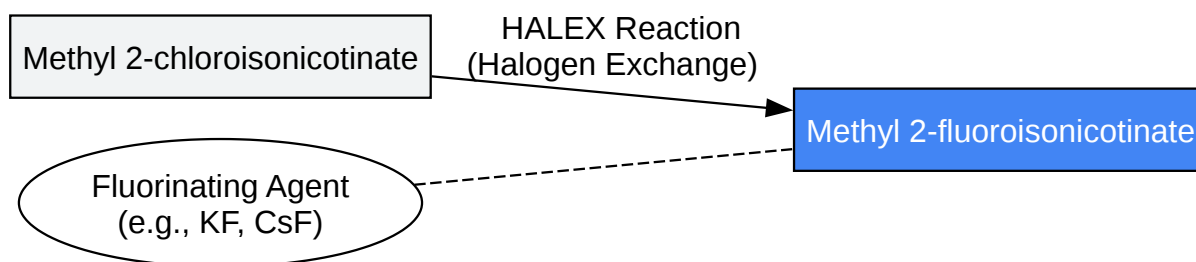
Chemical Properties and Reactivity

The reactivity of **Methyl 2-fluoroisonicotinate** is dictated by its three main components: the fluorinated pyridine ring and the methyl ester group.

- Reactivity of the Fluoro Group: The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols) at this position, making it a cornerstone of its utility as a synthetic intermediate.
- Reactivity of the Methyl Ester: The ester functionality is susceptible to both acidic and basic hydrolysis to yield 2-fluoroisonicotinic acid.^[7] It can also undergo transesterification or be converted into amides by reacting with primary or secondary amines, a common strategy in drug development to modulate solubility and biological activity.
- Reactivity of the Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The electron-deficient nature of the ring, enhanced by the fluoro and ester substituents, influences its participation in electrophilic substitution reactions, which are generally less favorable than on a benzene ring.

Synthesis and Manufacturing

While multiple proprietary methods exist, a common conceptual pathway for the synthesis of fluorinated pyridine derivatives involves halogen exchange (HALEX) reactions.



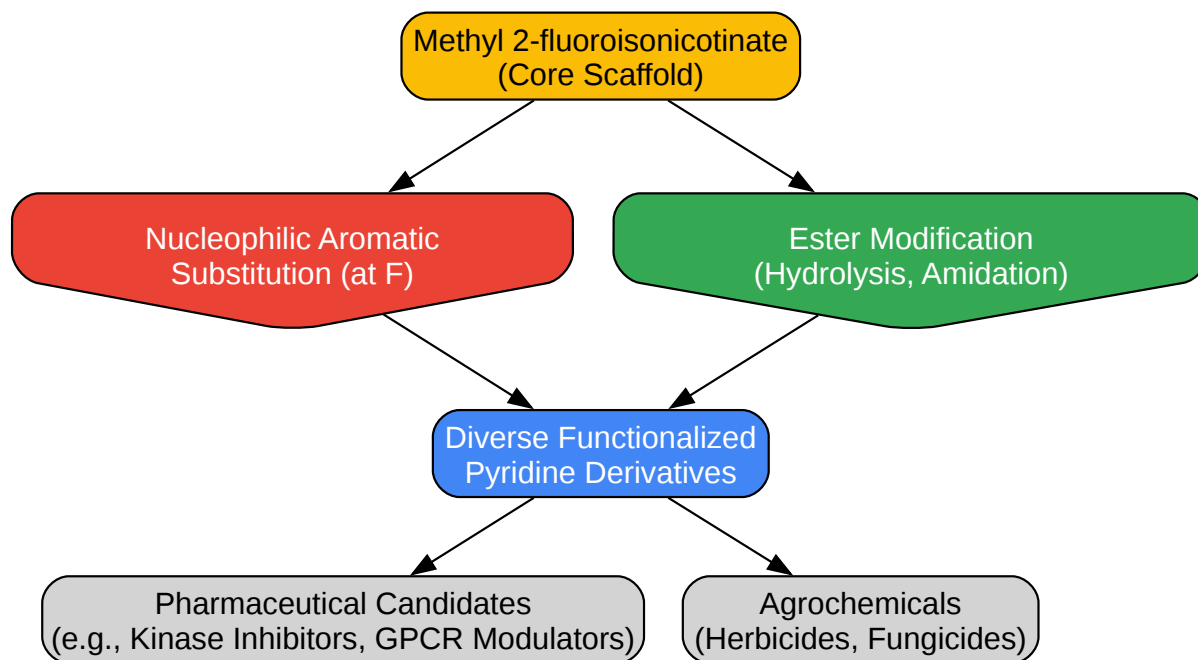
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Caption: Conceptual workflow for the synthesis of **Methyl 2-fluoroisonicotinate**.

A plausible and industrially relevant route involves the nucleophilic substitution of a chlorine atom from the more readily available Methyl 2-chloroisonicotinate (CAS 58481-11-1) using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[8] This halogen exchange process is a standard method for introducing fluorine into aromatic systems.

Applications in Research and Drug Development

The unique combination of a reactive fluoro group and a modifiable ester function makes **Methyl 2-fluoroisonicotinate** a powerful building block in medicinal chemistry.



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Caption: Role of **Methyl 2-fluoroisonicotinate** as a versatile synthetic intermediate.

A Scaffold for Biologically Active Molecules

This compound serves as a key starting material for synthesizing more complex molecules.[8]

Researchers leverage its structure to:

- **Develop Novel Pharmaceuticals:** The fluorinated pyridine motif is present in numerous biologically active compounds. By modifying the ester and substituting the fluorine, libraries of compounds can be generated for screening against various biological targets like kinases, G-protein coupled receptors (GPCRs), and enzymes.[1]
- **Synthesize Agrochemicals:** The principles of drug design also apply to agriculture. The compound is used to create novel herbicides and pesticides where features like metabolic stability in the environment are desirable.[8]

The "Magic Methyl" and Fluorine Effects

The strategic placement of methyl groups and fluorine atoms are well-established tactics in lead optimization.[9]

- **Fluorine's Role:** Introducing fluorine can block sites of metabolism, improve membrane permeability, and increase binding affinity by forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[2][10]
- **Methyl Group's Role:** The methyl group of the ester can be a placeholder. However, in drug design, the introduction of methyl groups elsewhere on a molecule (the "magic methyl" effect) can profoundly impact its conformation and hydrophobic interactions, often leading to significant improvements in potency and selectivity.[11][12] This compound provides a scaffold upon which such principles can be applied.

Safety and Handling

As with any active chemical reagent, proper safety protocols are mandatory.

- **Hazard Identification:** Classified as an irritant (Xi).[3] It poses a risk of serious damage to the eyes and may cause skin and respiratory irritation.[3][6]
- **Personal Protective Equipment (PPE):** Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling should be performed in a well-ventilated fume hood.[13]
- **First Aid Measures:** In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.
- **Stability and Storage:** The compound is stable under recommended storage conditions (2-8°C, inert atmosphere).[13] It is incompatible with strong oxidizing agents.[13]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

Conclusion

Methyl 2-fluoroisonicotinate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physical properties, predictable reactivity, and the inherent value of its structural motifs—the fluorinated pyridine ring and the methyl ester—make it an indispensable resource for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as detailed in this guide, is crucial for leveraging its full potential in the synthesis of next-generation functional molecules.

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- To cite this document: BenchChem. ["Methyl 2-fluoroisonicotinate" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584125#methyl-2-fluoroisonicotinate-physical-and-chemical-properties]

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